methyl 3-(6-aminopyridin-2-yl)acrylate
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 3-(6-aminopyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11) |
InChI Key |
PHJZLWSWPMRZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC(=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-aminopyridin-2-yl)acrylate typically involves the reaction of 6-aminopyridine with methyl acrylate under specific conditions. One common method includes:
Starting Materials: 6-aminopyridine and methyl acrylate.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The mixture is heated to reflux for several hours, allowing the reaction to proceed to completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-aminopyridin-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 3-(6-aminopyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(6-aminopyridin-2-yl)acrylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The acrylate moiety can participate in Michael addition reactions, modifying the activity of enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Positional Isomers
- (E)-Methyl 3-(2-Aminopyridin-3-yl)acrylate (C₉H₁₀N₂O₂, MW 178.19 g/mol): This isomer has the amino group at the 2-position of the pyridine ring. This positional difference may influence reactivity in cycloaddition or nucleophilic substitution reactions .
- Methyl 3-(5,6-Dimethoxypyridin-2-yl)acrylate (C₁₁H₁₃NO₄, MW 223.23 g/mol): Methoxy groups at the 5- and 6-positions are electron-donating, increasing the pyridine ring’s electron density. This contrasts with the electron-donating amino group in the target compound, but the steric bulk of methoxy groups may hinder certain reactions .
Table 1: Substituent Position and Electronic Properties
Halogen-Substituted Derivatives
Chloro and Bromo Analogs
- Methyl 3-(6-Chloro-5-Pivalamidopyridin-2-yl)acrylate: The chloro and pivalamido groups introduce steric hindrance and electron-withdrawing effects, reducing reactivity toward nucleophilic attack compared to the amino-substituted compound. Such derivatives are often used in Suzuki-Miyaura couplings .
- Methyl 3-(6-Bromo-2-Chloropyridin-3-yl)acrylate (C₉H₇BrClNO₂, MW 276.51 g/mol): Halogen atoms at the 6- and 2-positions enhance electrophilicity, making this compound suitable for cross-coupling reactions. However, the absence of an amino group limits hydrogen-bonding interactions .
Table 2: Halogen-Substituted Derivatives
Functional Group Variations
Cyano and Fluoro Substituents
- (E)-Methyl 3-(6-Cyano-5-Fluoropyridin-3-yl)acrylate: The electron-withdrawing cyano (-CN) and fluoro (-F) groups decrease electron density on the pyridine ring, enhancing stability toward oxidation but reducing nucleophilicity. Such derivatives may serve as intermediates in fluorinated drug candidates .
- 2-(6-Fluoropyridin-2(1H)-yl)acrylate: Synthesized via a bromine-fluorine substitution, this compound exhibits moderate solubility in polar solvents due to the fluorine atom’s electronegativity. The pyridone structure (as opposed to a pyridine) introduces keto-enol tautomerism, altering reactivity .
Table 3: Functional Group Variations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 3-(6-aminopyridin-2-yl)acrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce substituents to the pyridine ring. A representative protocol involves using Pd(OAc)₂/XPhos as a catalytic system with Cs₂CO₃ as a base in toluene or dioxane at 80–100°C . Optimization includes varying ligand-to-metal ratios, solvent polarity, and temperature to improve yield and reduce side products. Characterization via / NMR (as in ) ensures purity.
Q. How is the structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsion angles . ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement parameters . Complementary techniques like IR spectroscopy (for functional groups) and high-resolution mass spectrometry (HRMS) confirm molecular weight.
Q. What are the key reactivity patterns of the acrylate and pyridine moieties in this compound?
- Methodological Answer : The acrylate ester is prone to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives. The 6-aminopyridin-2-yl group participates in hydrogen bonding and nucleophilic substitution (e.g., halogenation at the 4-position). For selective modification, protect the amine with tert-butyldimethylsilyl (TBS) groups before functionalizing the acrylate .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. These insights guide the design of derivatives with tailored redox potentials or solubility. Molecular docking studies (using AutoDock Vina) can screen for bioactivity by simulating interactions with target proteins .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : When NMR signals overlap (e.g., in diastereomeric mixtures), use - HSQC/HMBC for unambiguous assignment. For example, in , a doublet of doublets () confirmed coupling between pyridine and acrylate protons. If crystallography fails due to twinning, employ synchrotron radiation or micro-electron diffraction (MicroED) for high-resolution data .
Q. How are paramagnetic derivatives of this compound synthesized for advanced applications?
- Methodological Answer : Introduce stable free radicals (e.g., TEMPO) via esterification. As shown in , coupling (1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)methanol with the acrylate under DBU catalysis yields paramagnetic esters. Deprotection with K₂CO₃/CH₂Cl₂-MeOH restores hydroxyl groups while retaining radical stability. EPR spectroscopy quantifies spin density.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) ensures enantioselectivity during cross-coupling. For large batches, optimize solvent recycling and catalyst recovery via immobilized metal catalysts (e.g., Pd on carbon). Monitor enantiomeric excess (ee) using chiral HPLC with amylose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
